2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
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Overview
Description
2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound features a fluorophenyl group attached to the imidazo[1,2-a]pyrimidine core, which is a bicyclic structure containing nitrogen atoms
Mechanism of Action
Target of Action
It’s known that pyrimidines, a class of compounds to which this molecule belongs, have a wide range of pharmacological effects . They often interact with vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
They are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .
Pharmacokinetics
It’s worth noting that the synthesis of pyrimidines generally has a high requirement for energy .
Result of Action
It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects . These effects are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Action Environment
The synthesis of pyrimidines generally involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine typically involves the reaction of 2-fluorophenylamine with a suitable imidazo[1,2-a]pyrimidine precursor under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
2-Fluorophenylboronic acid: Both compounds contain a fluorophenyl group, but they differ in their core structures and functional groups.
2,2'-Difluorofentanyl: This opioid analgesic is structurally related but serves a different purpose in medical applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-2,4-5,8H,3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRRFXZVWRBCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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